molecular formula C7H5FIN3 B13004832 7-Fluoro-4-iodo-1h-indazol-3-amine

7-Fluoro-4-iodo-1h-indazol-3-amine

Cat. No.: B13004832
M. Wt: 277.04 g/mol
InChI Key: OSMJHSFOMAITSM-UHFFFAOYSA-N
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Description

The compound 7-Fluoro-4-iodo-1H-indazol-3-amine represents a confluence of several key structural features known to be valuable in drug discovery. Its core is the indazole ring, a bicyclic heterocycle that is a well-established "privileged scaffold." This is further decorated with an amine group at the 3-position and two different halogen atoms—fluorine and iodine—at the 7- and 4-positions, respectively. This specific arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the search for targeted therapeutics.

PropertyValue
IUPAC Name 7-Fluoro-4-iodo-1H-indazol-3-amine
CAS Number 819058-36-1
Molecular Formula C₇H₅FIN₃
Molecular Weight 277.04 g/mol
Canonical SMILES C1=C(C2=C(C=C1F)NN=C2N)I

Indazole, a fused aromatic system composed of a benzene (B151609) ring and a pyrazole (B372694) ring, is a cornerstone of medicinal chemistry. googleapis.comgoogle.com Its derivatives exhibit a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.gov The indazole nucleus is a key component in numerous approved drugs and clinical candidates. For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, and Benzydamine is utilized for its anti-inflammatory and analgesic properties. google.com

The significance of the indazole scaffold lies in its ability to form crucial hydrogen bonds and engage in various interactions with biological targets, such as the hinge region of protein kinases. nih.gov This has led to its designation as a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological receptors. The structural rigidity and aromatic nature of the indazole ring provide a stable platform for the precise spatial orientation of various functional groups.

Within the broader family of indazoles, the 3-aminoindazole substructure is of particular interest to researchers. The amine group at the 3-position serves as a critical hydrogen-bond donor and a key point for synthetic elaboration. nih.gov This moiety has been identified as an exceptionally effective "hinge-binding" fragment, particularly in the development of kinase inhibitors, a major class of anti-cancer drugs. nih.gov

The synthesis of substituted 3-aminoindazoles is a well-explored area of organic chemistry. Common synthetic strategies often involve the cyclization of ortho-substituted benzonitriles with hydrazine (B178648). nih.govmdpi.com For example, the reaction of a 2-fluorobenzonitrile (B118710) derivative with hydrazine hydrate (B1144303) is a direct and efficient method to construct the 3-aminoindazole ring system. The development of practical, large-scale syntheses for functionalized 3-aminoindazoles is driven by their importance as intermediates for high-value active pharmaceutical ingredients (APIs), such as the potent anti-HIV agent Lenacapavir, which contains a di-halogenated 3-aminoindazole core. nih.govmdpi.com

The specific substitution pattern of 7-Fluoro-4-iodo-1H-indazol-3-amine is not arbitrary; it is the result of strategic design in medicinal chemistry. The rationale for its investigation is multifaceted and stems from the unique contribution of each of its functional components. Patent literature has identified this compound as a key intermediate in the development of novel kinase inhibitors, which are targeted therapies for diseases like cancer. googleapis.comgoogle.com

The investigation of this specific molecule is driven by the following factors:

The 3-Aminoindazole Core : As established, this scaffold provides a proven anchor for binding to the hinge region of protein kinases.

The 7-Fluoro Substituent : The incorporation of a fluorine atom is a common strategy in drug design to modulate a molecule's physicochemical properties. Fluorine can increase metabolic stability (by blocking sites of oxidative metabolism), enhance binding affinity to target proteins, and improve membrane permeability.

The 4-Iodo Substituent : The iodine atom at the 4-position serves as a versatile synthetic handle. The carbon-iodine bond is relatively weak and highly susceptible to participating in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions). This allows for the introduction of diverse chemical groups, enabling chemists to systematically explore the structure-activity relationship (SAR) and optimize the compound's biological activity.

A plausible synthetic route to access this key intermediate could involve the direct iodination of its precursor, 7-fluoro-1H-indazol-3-amine. This type of electrophilic aromatic substitution is a known method for functionalizing indazole rings.

Plausible Synthetic Step Reactant Reagents Product
Iodination7-fluoro-1H-indazol-3-amineIodine (I₂), Potassium Hydroxide (B78521) (KOH) in DMF7-Fluoro-4-iodo-1H-indazol-3-amine

This proposed transformation is based on analogous iodination reactions reported for other indazole derivatives. bldpharm.com

In essence, 7-Fluoro-4-iodo-1H-indazol-3-amine is not an end product itself, but rather a highly valuable and strategically designed building block. Its comprehensive investigation is rationalized by its potential to unlock a wide array of novel and potent kinase inhibitors through subsequent chemical modifications at the reactive iodine position.

Properties

Molecular Formula

C7H5FIN3

Molecular Weight

277.04 g/mol

IUPAC Name

7-fluoro-4-iodo-1H-indazol-3-amine

InChI

InChI=1S/C7H5FIN3/c8-3-1-2-4(9)5-6(3)11-12-7(5)10/h1-2H,(H3,10,11,12)

InChI Key

OSMJHSFOMAITSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)NN=C2N)I

Origin of Product

United States

Chemical Reactivity and Derivatization of the 7 Fluoro 4 Iodo 1h Indazol 3 Amine Scaffold

Reactivity of the Exocyclic 3-Amino Group

The 3-amino group is a key site for derivatization, behaving as a potent nucleophile. Its reactivity is analogous to that of anilines, allowing for a variety of modifications to introduce diverse structural motifs. This functional group is often targeted for creating libraries of compounds for biological screening. rsc.orgnih.gov The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to biological targets like kinases. nih.gov

The nucleophilic nitrogen of the 3-amino group readily reacts with various electrophiles in acylation and alkylation reactions. These transformations are fundamental for building molecular complexity and for installing protecting groups to modulate reactivity in subsequent synthetic steps. organic-chemistry.org

Acylation: The amino group can be acylated using standard reagents such as acid chlorides, anhydrides, or pyrocarbonates under basic conditions. google.com This reaction is commonly used to introduce amide functionalities, which can be critical for biological activity or can serve as precursors for further transformations. For instance, reaction with chloroacetic anhydride (B1165640) can furnish an intermediate ready for coupling with thiophenols or piperazines. nih.gov

Alkylation: Direct N-alkylation of the 3-amino group can be achieved using alkyl halides. However, a common issue in the alkylation of primary amines is the potential for multiple alkylations, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. organic-chemistry.org To achieve selective mono-alkylation, methods involving reductive amination or the use of protecting group strategies are often employed. organic-chemistry.orgnih.gov The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can prevent over-alkylation and protect the amine during other reactions. organic-chemistry.org

Table 1: Representative Acylation and Alkylation Reactions on 3-Aminoindazole Scaffolds Note: The following table presents examples from related 3-aminoindazole compounds to illustrate the expected reactivity of the target molecule.

Reactant (Analogous)Reagents and ConditionsProductYieldReference
3-Amino-6-chloroindazolePyrocarbonic acid diethyl ester, 100 °C, 5h3-Amino-6-chloroindazole-1-carboxylic acid ethyl ester60% google.com
5-Bromo-1H-indazol-3-amineChloroacetic anhydride, base2-Chloro-N-(5-bromo-1H-indazol-3-yl)acetamideN/A nih.gov
3-Amino alcohol9-BBN, base, Alkyl halideMono-N-alkylated 3-amino alcoholHigh organic-chemistry.org
3-Methylindole (N-H analog)Cyclohexanone, T3P, 120 °C, 20 minN-alkenylated indole94% nih.gov

The 3-amino group can participate in condensation reactions with various carbonyl compounds, leading to the formation of new heterocyclic rings fused to the indazole core. Cycloaddition reactions, while less common for the amino group itself, can occur after its conversion into a suitable reactive moiety.

Condensation Reactions: The reaction of 3-aminoindazoles with 1,3-dicarbonyl compounds or their equivalents is a powerful strategy for constructing fused pyrimidine (B1678525) rings. nih.gov These multi-component reactions can be influenced by reaction conditions such as temperature, solvent, and catalysts, sometimes leading to different positional isomers. nih.govbeilstein-journals.org For example, condensation with ketones, promoted by reagents like propylphosphonic acid cyclic anhydride (T3P), can lead to N-alkenylated products, which can be subsequently reduced to form N-alkylated indazoles. nih.gov

Cycloaddition Reactions: While the amino group itself is not a typical 1,3-dipole, it can be derivatized into functionalities that do participate in cycloadditions. For example, conversion to an azide (B81097) would allow for [3+2] cycloaddition with alkynes to form stable triazole rings. youtube.comyoutube.com The indazole ring system itself, particularly when derivatized, can also engage in cycloaddition reactions. For instance, 3-vinylindoles can undergo formal [3+2] cycloaddition with azoalkenes to produce 2,3-dihydropyrroles. nih.gov

Transformations Involving the 4-Iodo Moiety

The iodine atom at the C4 position is the most versatile reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions follows the general trend I > Br > OTf > Cl, making the 4-iodo group an ideal site for selective functionalization. libretexts.orglibretexts.org

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis and are highly applicable to the 4-iodoindazole scaffold.

Suzuki-Miyaura Coupling: This reaction couples the 4-iodoindazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com It is a robust and widely used method for forming aryl-aryl or aryl-vinyl bonds. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for different substrates. yonedalabs.comresearchgate.netresearchgate.net The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 4-iodoindazole and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions have also been developed. nih.gov The resulting arylalkynes are valuable intermediates for synthesizing more complex molecules. researchgate.net

Heck Reaction: The Heck reaction couples the 4-iodoindazole with an alkene in the presence of a palladium catalyst and a base (like triethylamine) to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction is highly valuable for vinylation of the indazole core and typically results in the formation of the trans alkene product. organic-chemistry.orgyoutube.com

Table 2: Representative Cross-Coupling Reactions on Iodo-Aromatic Scaffolds Note: The following table presents examples from iodo-aromatic and iodo-indazole compounds to illustrate the expected reactivity of the target molecule.

Reaction TypeReactant (Analogous)Coupling PartnerCatalyst/ReagentsProductYieldReference
Suzuki-Miyaura 4-IodoanisolePhenylboronic acidPdNPs@g-C3N4-BLE, K2CO3, Ethanol (B145695)/H2O4-Methoxybiphenyl98% researchgate.net
Suzuki-Miyaura 1-Iodo-2,2-difluoroenol deriv.Potassium trifluoroboratesPd(dppf)Cl2, Cs2CO3, t-BuOHCoupled productGood nih.gov
Sonogashira 4-IodoacetophenonePhenylacetylene[Pd3] complex, CuI, PPh3, DBU4-Phenylethynylacetophenone99% researchgate.net
Sonogashira Aryl iodideTerminal alkynePd(OAc)2, CuI, Dabco, AirAryl alkyneExcellent organic-chemistry.org
Heck IodobenzeneStyrenePd(OAc)2, P(o-tolyl)3, NEt3Stilbene97% organic-chemistry.org
Heck IodobenzeneAlkene/AlkyneImidazolium-based Ionic Liquid, Pd(OAc)2Coupled productHigh researchgate.net

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom is generally more difficult than palladium-catalyzed cross-coupling reactions. While iodine is a good leaving group, the SNAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. orgchemres.org In the case of 7-fluoro-4-iodo-1H-indazol-3-amine, the electron-withdrawing 7-fluoro group is not optimally positioned to strongly activate the C4 position for SNAr. Reactions with potent nucleophiles, such as thiolates, might be possible under forcing conditions, but cross-coupling reactions remain the preferred method for derivatization at this position. orgchemres.org

Reactivity of the 7-Fluoro Substituent

The fluorine atom at the C7 position significantly influences the electronic properties of the indazole ring system but is generally the least reactive site for substitution.

Direct nucleophilic displacement of the 7-fluoro group is challenging. Fluorine is a poor leaving group in SNAr reactions compared to heavier halogens. Such a substitution would require harsh reaction conditions and highly activated substrates, and is not a common transformation for fluoroarenes unless significantly activated by other groups. Therefore, the 7-fluoro substituent is typically considered a stable modulator of physicochemical properties rather than a reactive handle for further derivatization. csic.esnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. In the case of 7-Fluoro-4-iodo-1H-indazol-3-amine, the fluorine atom, being highly electronegative, can activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.com Although fluorine is not typically considered a good leaving group in other substitution reactions, in SNAr, the rate-limiting step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Recent advancements have also demonstrated that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr reactions to include electron-neutral and electron-rich systems. nih.gov This methodology could potentially be applied to displace the fluorine atom on the 7-Fluoro-4-iodo-1H-indazol-3-amine scaffold, offering an alternative route for functionalization.

Fluorine-Directed Functionalizations

The fluorine atom at the 7-position not only influences the electronic properties of the indazole ring but can also direct specific chemical transformations. The electron-withdrawing nature of fluorine can be harnessed to tune the energy gap of the molecule. ossila.com Furthermore, the presence of fluorine can enable intermolecular interactions such as hydrogen bonding and π-π stacking, which can be crucial for the assembly of supramolecular structures and the design of materials with specific properties. ossila.com

While direct functionalization of the C-F bond is challenging, its presence can influence the regioselectivity of other reactions on the aromatic ring. For instance, in related fluorinated indazole systems, the position of the fluorine substituent has been shown to be crucial for biological activity, highlighting the importance of its strategic placement. nih.gov

Functionalization of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, which are nucleophilic and can be functionalized through various reactions. The regioselectivity of these reactions is a key consideration in the synthesis of indazole derivatives.

Regioselective Alkylation and Arylation

The N1 and N2 positions of the indazole ring can be alkylated or arylated to introduce a wide range of substituents. The regioselectivity of these reactions often depends on the reaction conditions, including the choice of base, solvent, and electrophile. For instance, in the synthesis of related indazole derivatives, different alkylating agents and reaction conditions have been shown to favor either N1 or N2 substitution. The steric and electronic properties of the substituents already present on the indazole ring can also influence the outcome of these reactions. A related compound, 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine, demonstrates the alkylation at the N1 position. nih.gov

Acylation and Sulfonylation at Nitrogen

The nitrogen atoms of the indazole ring can readily undergo acylation and sulfonylation reactions with acylating or sulfonylating agents, respectively. These reactions are typically carried out in the presence of a base to deprotonate the indazole nitrogen, making it more nucleophilic. In the synthesis of some 1H-indazole-3-amine derivatives, acylation with chloroacetic anhydride has been successfully employed. nih.gov This functionalization can be used to introduce a variety of functional groups and to modulate the electronic and steric properties of the final molecule.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. byjus.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. byjus.comyoutube.com The outcome of EAS reactions on the 7-Fluoro-4-iodo-1H-indazol-3-amine scaffold will be influenced by the combined directing effects of the existing substituents.

The amino group at the 3-position is a strong activating group and an ortho-, para-director. The fluorine atom at the 7-position is a deactivating group but is also an ortho-, para-director. uci.edu The iodine at the 4-position is also a deactivating ortho-, para-director. uci.edu The interplay of these directing effects will determine the position of electrophilic attack on the benzenoid portion of the indazole ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com

Ring-Opening and Rearrangement Reactions

Advanced Spectroscopic and Structural Characterization of 7 Fluoro 4 Iodo 1h Indazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N NMR) for Comprehensive Spectral Assignment

One-dimensional NMR spectra provide fundamental information about the number and type of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (NH₂) and indazole (NH) protons. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The amine and NH protons are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atoms directly bonded to fluorine and iodine will exhibit characteristic shifts. The C-F bond will result in a large coupling constant (¹JCF), splitting the carbon signal into a doublet. The C-I bond will also influence the chemical shift, typically causing a downfield shift.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the indazole ring and the amine group. The different hybridization and bonding of these nitrogens would result in distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 7-Fluoro-4-iodo-1H-indazol-3-amine This table is generated based on typical chemical shifts for related indazole structures and substituent effects. Actual experimental values may vary.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Predicted Multiplicity
H5 6.8 - 7.2 110 - 120 Doublet of doublets (dd)
H6 6.9 - 7.4 120 - 130 Triplet of doublets (td)
C3 - 150 - 160 Singlet
C3a - 135 - 145 Singlet
C4 - 80 - 95 Singlet
C5 - 110 - 120 Doublet (due to C-F coupling)
C6 - 120 - 130 Singlet
C7 - 155 - 165 Doublet (due to C-F coupling)
C7a - 140 - 150 Singlet
NH 10.0 - 13.0 - Broad Singlet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, TOCSY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton network within the molecule, primarily through the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons they are directly attached to, providing unambiguous assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework, for instance, connecting the aromatic protons to the non-protonated carbons of the indazole core. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific structural fragment.

Fluorine-19 NMR for Detailed Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. The spectrum for 7-Fluoro-4-iodo-1H-indazol-3-amine would be expected to show a single resonance for the C7-F fluorine. The chemical shift and coupling constants to adjacent protons (³JHF) would provide further structural confirmation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula (C₇H₅FIN₃) by comparing the measured mass to the calculated theoretical mass. The characteristic isotopic pattern of iodine (a single stable isotope at m/z 127) would be a key feature in the mass spectrum.

Table 2: HRMS Data for 7-Fluoro-4-iodo-1H-indazol-3-amine

Molecular Formula Calculated Monoisotopic Mass (Da) Ionization Mode Expected m/z
C₇H₅FIN₃ 276.9512 ESI+ 277.9585 [M+H]⁺

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and indazole groups (typically in the 3200-3500 cm⁻¹ region), C-N stretching, and aromatic C=C and C-H stretching vibrations. The C-F and C-I stretching vibrations would appear in the fingerprint region (below 1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would be useful for observing the C-I and C=C stretching modes of the aromatic system.

X-ray Crystallography for Solid-State Structural Elucidation

If a suitable single crystal of 7-Fluoro-4-iodo-1H-indazol-3-amine can be grown, X-ray crystallography can provide the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and the planarity of the indazole ring system. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine and indazole N-H groups, which dictate the crystal packing arrangement.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of indazole systems. DFT methods, such as B3LYP with a 6-311G** basis set, are commonly used to optimize molecular geometries and calculate electronic properties that govern a molecule's reactivity. aip.orgnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. rdd.edu.iq For 7-Fluoro-4-iodo-1h-indazol-3-amine, the electron-withdrawing fluorine and iodine atoms, along with the amine group, significantly influence the electron distribution across the indazole core, modulating the HOMO and LUMO energy levels.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map helps predict sites for electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich areas) susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole (B372694) ring and the exocyclic amine are expected to be electron-rich centers.

Table 1: Calculated Electronic Properties of a Representative Indazole Derivative

PropertyDescriptionTypical Calculated ValueImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -6.9 eVIndicates electron-donating capability. nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.9 to -3.6 eVIndicates electron-accepting capability. nih.gov
Energy Gap (ΔE) Difference between LUMO and HOMO energies2.6 to 4.9 eVA larger gap implies higher kinetic stability and lower reactivity. nih.govrdd.edu.iq

Note: Values are illustrative based on DFT calculations for various indazole derivatives and are not specific to 7-Fluoro-4-iodo-1h-indazol-3-amine.

Elucidation of Reaction Mechanisms and Transition States

Computational methods are pivotal in mapping the intricate pathways of chemical reactions involving indazole derivatives. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This is particularly useful for understanding the regioselectivity of functionalization reactions, such as alkylation, halogenation, or cross-coupling. mdpi.comnih.gov

For instance, in the synthesis of N-substituted indazoles, DFT calculations can explain why a reaction yields the N1- or N2-alkylated product. Studies have shown that the choice of base and solvent can dictate the reaction outcome, with calculations revealing chelation mechanisms or non-covalent interactions that stabilize one transition state over another, thereby controlling the regioselectivity. nih.gov

The functionalization at the C3 position, often achieved via Suzuki-Miyaura cross-coupling with a precursor like 3-iodo-1H-indazole, can also be modeled. mdpi.com Theoretical studies can detail the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, providing insight into the role of the palladium catalyst and ligands. Furthermore, the mechanism of tautomerization between the 1H- and 2H-forms can be studied by locating the three-membered cyclic transition state involved in the proton transfer. aip.org The activation energy calculated for this process helps to understand the kinetics of interconversion. aip.org

Conformational Analysis and Tautomeric Preferences of the Indazole System

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov For most indazole derivatives, the 1H-tautomer, which features a benzenoid structure, is thermodynamically more stable than the quinonoid 2H-form. mdpi.comcaribjscitech.com Computational studies consistently confirm this preference, predicting the 1H-tautomer to be lower in energy. aip.orgresearchgate.net

The relative stability of these tautomers can be influenced by substitution patterns and solvent effects. researchgate.netnih.gov For 7-Fluoro-4-iodo-1h-indazol-3-amine, DFT calculations would be employed to determine the optimized geometries and relative energies of both the 1H- and 2H-tautomers. The presence of the fluorine atom at C7 and the iodine atom at C4 can subtly alter the electron distribution and steric environment, but the 1H-form is still expected to be the predominant tautomer. In some specific cases, intramolecular hydrogen bonding or the formation of stable dimeric structures in solution can favor the 2H-tautomer. nih.gov

Conformational analysis focuses on the rotation of substituents, such as the amine group at the C3 position. While the indazole core is planar, the orientation of the amine hydrogens can be modeled to find the lowest energy conformation.

Table 2: Theoretical Comparison of Indazole Tautomers

TautomerGeneral Structural FeatureRelative StabilityTypical Energy Difference (kJ/mol)
1H-Indazole Hydrogen on N1; Benzenoid aromatic systemMore stable0 (Reference)
2H-Indazole Hydrogen on N2; Quinonoid-like systemLess stable1.7 - 8.6 mdpi.comresearchgate.net

Note: The energy difference can vary based on substituents and the computational method used.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in protein kinase inhibitors. rsc.org Molecular modeling and docking are essential computational techniques used to predict and analyze how a ligand like 7-Fluoro-4-iodo-1h-indazol-3-amine, or more commonly its elaborated derivatives, binds to a biological target. nih.gov

Docking simulations place the ligand into the three-dimensional structure of a protein's active site, such as the ATP-binding pocket of a kinase, and score the potential binding poses based on intermolecular interactions. nih.govnih.gov These studies are crucial for understanding the structure-activity relationship (SAR). For indazole-based inhibitors, key interactions typically include:

Hydrogen Bonding: The N1-H and N2 atoms of the indazole ring, along with the C3-amine, can act as hydrogen bond donors and acceptors, often forming critical interactions with residues in the "hinge region" of the kinase. nih.gov

π-π Stacking and Hydrophobic Interactions: The aromatic indazole ring can engage in π-π stacking with aromatic amino acid residues like Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov

Halogen Bonding: The iodine atom at the C4 position can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.

These docking studies, often refined with more computationally intensive methods like Molecular Dynamics (MD) simulations, provide a dynamic picture of the ligand-protein complex, confirming the stability of the binding pose and key interactions over time. nih.govnih.gov

Table 3: Example of Predicted Ligand-Target Interactions for an Indazole-Based Kinase Inhibitor

Interacting Amino AcidInteraction TypeLigand Group Involved
Cysteine (hinge region)Hydrogen BondIndazole N1-H
Glutamate (Glu)Hydrogen Bond / Salt BridgeC3-Amine group
Alanine (Ala)Hydrogen BondIndazole N2 atom
Phenylalanine (Phe)π-π StackingIndazole aromatic ring
Lysine (Lys)π-Cation InteractionIndazole aromatic ring

Note: This table is a generalized representation based on docking studies of various indazole derivatives into kinase active sites. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For indazole derivatives developed as, for example, kinase inhibitors, QSAR models are invaluable for predicting the potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts. mdpi.comnih.gov

The process involves three main components:

A dataset of indazole derivatives with experimentally measured biological activity (e.g., IC50 values). nih.gov

Molecular descriptors , which are numerical representations of the chemical structure. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in 3D-QSAR methods like CoMFA and CoMSIA). nih.govresearchgate.net

A mathematical or statistical method (e.g., Partial Least Squares (PLS), Artificial Neural Networks (ANN)) to create the model linking the descriptors to the activity. mdpi.comnih.gov

A validated QSAR model can be used to virtually screen libraries of potential indazole derivatives. The resulting contour maps from 3D-QSAR studies can be particularly insightful, highlighting regions around the molecular scaffold where steric bulk or specific electrostatic properties (positive or negative) are predicted to increase or decrease biological activity. nih.govresearchgate.net This provides a clear roadmap for designing more potent molecules.

Medicinal Chemistry and Biological Relevance of the Indazole Scaffold

Indazole Derivatives as Promising Pharmacophores in Drug Discovery

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple, diverse biological targets. researchgate.netnih.govresearchgate.net Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. researchgate.netresearchgate.netnih.gov The significance of this scaffold is underscored by its presence in several commercially successful drugs.

For instance, Pazopanib is a potent multi-target tyrosine kinase inhibitor approved for treating renal cell carcinoma and soft tissue sarcoma. nih.govNiraparib , another indazole-containing drug, is a selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, used in the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers. nih.gov The success of these and other indazole-based drugs in clinical settings highlights the scaffold's utility as a pharmacophore for designing novel therapeutic agents. researchgate.netnih.gov

Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold

Compound NamePrimary Mechanism of ActionTherapeutic Use
PazopanibTyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit)Renal Cell Carcinoma, Soft Tissue Sarcoma
NiraparibPARP InhibitorOvarian, Fallopian Tube, Peritoneal Cancer
AxitinibTyrosine Kinase Inhibitor (VEGFR)Renal Cell Carcinoma
EntrectinibTyrosine Kinase Inhibitor (ALK, ROS1, TRK)ALK/ROS1/NTRK-Positive Solid Tumors
BenzydamineNon-steroidal Anti-inflammatory Drug (NSAID)Pain and Inflammation

Role of the 3-Aminoindazole Moiety in Kinase Inhibition

A key feature of the specific compound , 7-Fluoro-4-iodo-1H-indazol-3-amine, is the 3-aminoindazole moiety. This particular arrangement has been identified as a highly effective "hinge-binding template" for protein kinase inhibitors. acs.org Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common cause of diseases like cancer. rsc.orgnih.gov

The 3-aminoindazole core can mimic the adenine (B156593) portion of adenosine (B11128) triphosphate (ATP), the natural substrate for kinases. acs.org Specifically, the exocyclic 3-amino group and the adjacent ring nitrogen (N2) can form crucial hydrogen bond interactions with the "hinge region" of the kinase's ATP-binding pocket, effectively anchoring the inhibitor and blocking the enzyme's activity. acs.org This bio-mimicry makes the 3-aminoindazole scaffold a powerful starting point for developing potent and selective kinase inhibitors. acs.orgnih.gov

The 3-aminoindazole scaffold has been particularly successful in the design of inhibitors targeting receptor tyrosine kinases (RTKs). acs.orgnih.gov Overactivation of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) is a key driver of tumor angiogenesis and progression. acs.orgnih.gov

A notable example is the discovery of ABT-869 , a multi-targeted RTK inhibitor based on the 3-aminoindazole template. acs.org Structure-based design led to this series of compounds that potently inhibit the kinase activity of the VEGFR and PDGFR families. acs.org Another clinically relevant drug, Entrectinib , is a 3-aminoindazole derivative that acts as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and the Tropomyosin Receptor Kinase (TRK) family. nih.gov Its development showcases the scaffold's ability to produce inhibitors that can cross the blood-brain barrier, a critical feature for treating brain metastases. nih.gov

Table 2: 3-Aminoindazole-Based Tyrosine Kinase Inhibitors and Their Targets

Inhibitor Series/CompoundPrimary Kinase TargetsTherapeutic Rationale
ABT-869 SeriesVEGFR, PDGFR, FLT3, c-KitAnti-angiogenesis, direct anti-tumor effects acs.orgnih.gov
Entrectinib (RXDX-101)ALK, ROS1, pan-TRKTargeting specific oncogenic fusion proteins in various tumors nih.gov
3-amino-1H-indazol-6-yl-benzamidesFLT3, c-Kit, PDGFRαTargeting drivers of leukemia and gastrointestinal stromal tumors nih.gov

While the 3-aminoindazole moiety is prominent in tyrosine kinase inhibitors, the broader indazole scaffold is also a versatile pharmacophore for inhibiting serine/threonine kinases. rsc.org These kinases, which include targets like Aurora kinases, are also crucial regulators of cell growth and division and are implicated in cancer. nih.gov The design principles of targeting the ATP-binding site are similar, and the indazole core can be adapted to achieve selectivity for either kinase family through modifications at other positions on the ring. nih.govrsc.org For example, Hsieh et al. developed indazole-based derivatives that showed subtype selectivity for Aurora A or Aurora B kinases. nih.gov

Influence of Halogen Substituents (Fluorine and Iodine) on Ligand-Target Interactions

The specific substitutions on 7-Fluoro-4-iodo-1H-indazol-3-amine—a fluorine at position 7 and an iodine at position 4—are critical for modulating its physicochemical properties and biological activity. Halogens are frequently incorporated into drug candidates to enhance their potency, selectivity, and pharmacokinetic profiles.

The introduction of halogen atoms can increase the strength of ligand-target interactions through various mechanisms, including hydrophobic interactions and the formation of halogen bonds. researchgate.net The substitution of hydrogen with a halogen can significantly alter a molecule's binding affinity for proteins like human serum albumin (HSA), which in turn affects the drug's distribution and availability. researchgate.net

Fluorine: The small size and high electronegativity of fluorine can alter a molecule's conformation, metabolic stability, and pKa. An ortho-fluoro substituent, as seen at position 7 relative to the indazole N1, can influence the planarity of the molecule and its interactions within a binding pocket. dundee.ac.uk While often beneficial, the specific placement is key, as unfavorable steric or electronic interactions can also decrease potency. dundee.ac.uk

Iodine: Iodine, being the largest and least electronegative of the common halogens, is a strong halogen bond donor. This can lead to specific, directional interactions with electron-donating atoms (like oxygen or nitrogen) in the protein's binding site, significantly enhancing affinity. The substitution pattern of halogens has a pronounced effect on the molecule's electronic properties and can influence cellular accumulation, although this does not always correlate directly with cytotoxic activity. acs.org The large, lipophilic nature of iodine at position 4 can also enhance binding through hydrophobic interactions.

Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. For the indazole scaffold, SAR investigations have revealed that the nature and position of substituents are crucial for biological activity. nih.govnih.gov

Studies on various indazole series have demonstrated that:

Substitution at C3: As discussed, a 3-amino group is a key hinge-binder for kinase inhibition. acs.orgnih.gov Other substitutions, such as a carbohydrazide (B1668358) moiety, have been found to be critical for inhibiting other enzymes like IDO1. nih.gov

Substitution at C4: This position is often used to attach larger side chains that can extend into other regions of the binding pocket to secure additional interactions and improve selectivity. In the ABT-869 series, an N,N'-diaryl urea (B33335) moiety at the C4-position of the 3-aminoindazole was optimal for potent RTK inhibition. acs.org

Substitution at C5, C6, and C7: Modifications at these positions on the benzene (B151609) ring portion of the scaffold are used to fine-tune properties. For instance, in a series of CCR4 antagonists, only small groups were tolerated at C5, C6, or C7, with C6 substitution being preferred. acs.org In another study on IDO1 inhibitors, groups at both the C4 and C6 positions were found to play a crucial role. nih.gov

Substitution at N1: The N1 position is a common point for modification. In the development of CCR4 antagonists, N1-meta-substituted benzyl (B1604629) groups were found to be the most potent substituents, directly influencing oral absorption and clearance rates. acs.org

Design Strategies Employing the Indazole Scaffold (e.g., Scaffold Hopping, Bioisosterism)

The indazole scaffold is frequently employed in advanced drug design strategies to create novel chemotypes with improved properties.

Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) with a structurally different one while retaining similar biological activity. The goal is to discover new chemical entities with improved properties, such as better selectivity or a more favorable intellectual property position. A prime example is the successful scaffold hop from an indole-2-carboxylic acid core, a common chemotype for MCL-1 inhibitors, to an indazole framework. rsc.orgnih.gov This strategic switch transformed MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, a potentially powerful approach to overcoming cancer drug resistance. rsc.orgnih.gov

Bioisosterism: Bioisosterism is the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. The indazole nucleus is considered an excellent bioisostere for moieties like phenol (B47542) and catechol. ingentaconnect.compharmablock.com Replacing a phenol group with an indazole can be advantageous because indazoles tend to be less susceptible to phase II metabolic conjugation (e.g., glucuronidation) and can have improved lipophilicity, potentially leading to better pharmacokinetic profiles. pharmablock.com

Applications in Chemical Biology Probes and Tools

The unique properties of the indazole scaffold make it a valuable component in the design of chemical biology probes and tools. These molecular instruments are essential for studying biological processes, identifying therapeutic targets, and elucidating mechanisms of drug action. Halogenated indazoles, such as 7-Fluoro-4-iodo-1h-indazol-3-amine, are particularly important as versatile building blocks in the synthesis of these specialized probes. rsc.org

Indazole derivatives have been successfully developed as inhibitors for a variety of kinases, including VEGFR-2, which is crucial in angiogenesis and cancer progression. nih.govnih.gov The substitution pattern on the indazole ring, including the presence of halogen groups, can influence the potency and selectivity of these inhibitors. nih.gov For instance, certain 1H-indazole derivatives have shown significant inhibitory activity against VEGFR-2 kinase. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective fragment for binding to the hinge region of kinases, a critical interaction for inhibitory activity. mdpi.com

In addition to their role as enzyme inhibitors, indazole-based compounds are utilized in the development of fluorescent probes. The conjugated system of the indazole ring serves as a powerful chromophore. ossila.com By modifying the electronic properties of the scaffold, for example through the introduction of electron-donating or electron-withdrawing groups, fluorescent dyes with specific properties can be created. researchgate.net Researchers have explored benzo[f]indazoles as a new class of fluorescent dyes for bioimaging applications. ehu.es The strategic placement of substituents on the indazole ring allows for the creation of probes that can detect specific ions or molecules within a biological system.

The table below summarizes key research findings on the application of indazole derivatives as kinase inhibitors, highlighting the importance of this scaffold in developing tools for chemical biology.

Compound TypeTarget KinaseKey Findings
1H-indazole derivativesVEGFR-2Exhibited significant inhibitory activities.
1H-indazol-3-amine derivativesFGFR1Showed potent enzymatic inhibition.
Indazole-pyrimidine based derivativesVEGFR-2Substitution patterns influenced inhibitory potency.

While direct research on the application of 7-Fluoro-4-iodo-1h-indazol-3-amine as a chemical probe is not extensively documented in publicly available literature, its structure embodies the key features of a precursor for such tools. The presence of a fluorine atom can enhance binding affinity and metabolic stability, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions, to attach reporter groups or other functionalities. rsc.org This makes 7-Fluoro-4-iodo-1h-indazol-3-amine a valuable intermediate for the synthesis of highly specific and potent chemical biology probes.

Future Perspectives and Emerging Research Directions

Development of Innovative and Eco-friendly Synthetic Methodologies

The synthesis of functionalized indazoles is a key area of research, with a growing emphasis on creating more efficient, scalable, and environmentally benign processes. Traditional methods are being supplanted by innovative strategies that offer improved yields, reduced waste, and milder reaction conditions.

Recent advancements include:

Green Catalysis : Researchers are exploring the use of sustainable catalysts for indazole synthesis. One novel approach utilizes lemon peel powder as a natural and efficient catalyst in conjunction with ultrasound irradiation to produce 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303). researchgate.net

Nanocatalysis : Heterogeneous nanocatalysts, such as copper oxide supported on activated carbon (CuO@C), are being employed for the one-pot synthesis of 2H-indazoles. nih.gov This method is advantageous as it often proceeds under ligand-free and base-free conditions in green solvents like PEG-400, and the catalyst can be recycled. nih.gov

Metal-Free Pathways : To avoid the cost and potential toxicity of heavy metal catalysts, metal-free synthetic routes are being developed. These include one-pot reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives, which are operationally simple and tolerant of various functional groups. organic-chemistry.org

Flow Chemistry and Scalability : For industrial applications, practical and scalable syntheses are crucial. Recent work on 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV drug Lenacapavir, demonstrates a two-step synthesis from inexpensive starting materials that has been successfully scaled to hundred-gram quantities without requiring chromatographic purification. chemrxiv.orgnih.govmdpi.com This highlights a trend toward developing economical and robust routes for large-scale production. chemrxiv.org

Novel Bond-Forming Strategies : New methods for constructing the indazole ring system are continuously being explored, such as phospholene-mediated N-N bond formation and 1,3-dipolar cycloaddition reactions. organic-chemistry.orgresearchgate.net

Exploration of Novel Chemical Transformations and Derivatizations

The therapeutic versatility of the indazole scaffold stems from the ability to modify its structure at various positions, leading to new derivatives with fine-tuned biological activities. The exploration of novel chemical transformations allows chemists to access a wider chemical space and optimize drug candidates.

Key areas of exploration include:

Structure-Activity Relationship (SAR) Studies : Extensive derivatization is used to probe the SAR of indazole-based compounds. For instance, modifying substituents at the C3, C5, and C6 positions of the indazole ring has been shown to be crucial for potency against targets like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Similarly, structural modifications of the 1H-indazole-3-amide framework are a focus for developing new anticancer agents. nih.gov

Advanced Coupling Reactions : Modern cross-coupling reactions are instrumental in derivatizing the indazole core. The Suzuki reaction, for example, is used to couple various substituted boronic acid esters to the indazole scaffold, creating a library of new compounds for biological screening. nih.gov

Scaffold Hopping : A more advanced strategy involves "scaffold hopping," where the core structure is replaced with a bioisosteric equivalent to discover novel compounds with improved properties. Researchers have successfully hopped from indole-based to indazole-based scaffolds to create dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org

Regioselective Reactions : Achieving control over the position of new functional groups is critical. Research into the regioselective synthesis of 2H-indazoles and the selective N1-acylation of indazoles using electrochemical methods demonstrates the ongoing effort to achieve precise molecular architectures. organic-chemistry.org

Functionalization of the 3-Amino Group : The 3-amino group, as seen in 7-Fluoro-4-iodo-1h-indazol-3-amine, is a key handle for derivatization. It can be transformed into amides, ureas, and other functional groups to interact with specific biological targets. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases. nih.gov

Integration of Advanced Analytical Techniques in High-Throughput Studies

The discovery of new drug candidates from large compound libraries relies on the integration of sophisticated analytical and screening technologies. High-throughput methods accelerate the identification and optimization of lead compounds.

Emerging trends in this area include:

High-Throughput Screening (HTS) : HTS campaigns are a cornerstone for sampling large chemical libraries against biological targets. The identification of 3-benzylindazoles as potent CDK8 inhibitors originated from an HTS campaign of the Merck compound collection. nih.gov

Structure-Based Virtual Screening : Before synthesis, computational virtual screening can be used to analyze large compound libraries and identify promising candidates. This approach was used to identify 5-substituted indazoles as potential hepcidin (B1576463) production inhibitors and indazole-based candidates as potential CYP51 inhibitors for antifungal applications. researchgate.netnih.gov

Advanced Biological Assays : The evaluation of synthesized compounds involves a battery of advanced assays. For assessing anticancer activity, techniques such as methyl thiazolyl tetrazolium (MTT) assays for cell proliferation, colony formation assays, and flow cytometry for cell cycle analysis and apoptosis detection are routinely employed. rsc.orgmdpi.com These methods provide detailed insights into the mechanism of action at the cellular level. mdpi.com

Comprehensive Characterization : The structural confirmation of novel indazole derivatives relies on a suite of modern analytical techniques, including high-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) spectroscopy methods. mdpi.com

Computational Design and Predictive Modeling for Scaffold Optimization

In silico methods are becoming indispensable in modern drug discovery, allowing for the rational design and optimization of drug candidates before their costly and time-consuming synthesis. Computational tools are used to predict biological activity, pharmacokinetic properties, and potential toxicity.

Key applications for indazole scaffolds include:

Molecular Docking and Simulation : Computational docking is used to predict how indazole derivatives bind to the active site of a target protein. This technique has been applied to design indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. biotech-asia.org

Pharmacophore Modeling : By identifying the essential structural features (pharmacophore) required for biological activity, new molecules can be designed. This approach is central to the computational design of novel indazole-based molecules with specific inhibitory characteristics. biotech-asia.org

ADMET Prediction : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for optimizing drug-like properties. Computational models are used to evaluate newly designed indazole scaffolds for oral bioavailability, permeability, and potential toxicity, helping to prioritize candidates for synthesis. biotech-asia.org

Machine Learning and AI : The future of drug design is moving towards AI-driven platforms. Machine learning models can be trained on vast datasets to predict the properties of novel molecules, accelerating the design-synthesize-test cycle. researchgate.netllnl.gov These approaches can generate entirely new scaffolds and optimize them for multiple properties simultaneously. researchgate.net For example, the Swiss Target Prediction tool has been used to predict potential targets for newly synthesized indazole derivatives. rsc.org

Identification of Novel Biological Targets and Therapeutic Applications for Indazole-Based Scaffolds

The indazole scaffold has already yielded drugs for a wide range of diseases, but research continues to uncover new biological targets and therapeutic applications. nih.govtandfonline.comnih.gov The functional groups on a compound like 7-Fluoro-4-iodo-1h-indazol-3-amine make it an attractive starting point for exploring these new frontiers.

Emerging targets and applications include:

Oncology : Cancer remains a primary focus. rsc.org While indazole derivatives like Pazopanib and Entrectinib are already used as kinase inhibitors, new targets are being explored. benthamdirect.comresearchgate.net These include cyclin-dependent kinases (CDKs), the anti-apoptotic proteins BCL-2 and MCL-1, and DNA gyrase for developing agents with novel mechanisms. rsc.orgresearcher.lifefrontiersin.org

Infectious Diseases : The need for new anti-infective agents is critical. Indazole derivatives are being investigated as antibacterial, antifungal, and anti-HIV agents. benthamdirect.comresearchgate.net A key example is Lenacapavir, which contains a 3-aminoindazole fragment and acts as a potent HIV capsid inhibitor. chemrxiv.orgmdpi.com Other research is focused on developing inhibitors of enzymes like CYP51 in fungi. researchgate.net

Neurodegenerative Diseases : Indazole-based compounds are being developed for diseases like Parkinson's and Alzheimer's. researcher.life Targets include Leucine-rich repeat kinase 2 (LRRK2) and monoamine oxidases (MAOs). researcher.life

Inflammatory and Metabolic Diseases : The anti-inflammatory properties of indazoles are well-documented. tandfonline.com New research is exploring their potential as inhibitors of targets like xanthine (B1682287) oxidase for the treatment of gout and as selective farnesoid-X receptor agonists. nih.govnih.gov

Q & A

Basic Questions

Q. What safety protocols are critical when handling 7-Fluoro-4-iodo-1H-indazol-3-amine in laboratory settings?

  • Methodological Answer :

  • Pre-experiment preparation : Review hazard codes (e.g., H200 for instability, H300 for acute toxicity) and implement safety measures such as P201 (obtain specialized instructions before use) and P210 (avoid heat/sparks/open flames) .
  • During experiments : Use explosion-proof equipment, wear corrosion-resistant gloves, and work in a fume hood.
  • Emergency response : For spills, follow P303+P361+P353 (evacuate area, remove contaminated clothing, rinse skin). For ingestion, adhere to P301+P310 (immediate medical attention) .

Q. How should 7-Fluoro-4-iodo-1H-indazol-3-amine be stored to ensure stability and safety?

  • Methodological Answer :

  • Short-term storage : Use airtight containers in a cool (2–8°C), dark environment to prevent decomposition. Avoid exposure to humidity .
  • Long-term storage : For extended periods, aliquot the compound and store at -20°C (use within 1 month) or -80°C (use within 6 months). Monitor for crystallization or discoloration as stability indicators .

Q. What strategies address solubility challenges during in vitro assays?

  • Methodological Answer :

  • Solvent selection : Use DMSO for initial stock solutions (e.g., 10 mM). If precipitation occurs, warm the solution to 37°C and sonicate for 10–15 minutes .
  • In vivo formulations : For animal studies, prepare a mixture of DMSO (5%), PEG300 (40%), Tween 80 (5%), and ddH2O (50%) to enhance bioavailability .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of novel synthetic routes for 7-Fluoro-4-iodo-1H-indazol-3-amine?

  • Methodological Answer :

  • Conceptual alignment : Link synthesis to indazole chemistry theories, such as nucleophilic substitution at the 4-iodo position or fluorination mechanisms. For example, leverage prior work on analogous compounds (e.g., 6-Bromo-1H-indazol-4-amine) to predict reactivity .
  • Iterative optimization : Use computational tools (e.g., DFT calculations) to model reaction pathways, then validate experimentally via small-scale trials .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Data triangulation : Compare assay conditions (e.g., cell lines, incubation times) and purity levels (>98% is critical; verify via HPLC/COA) .
  • Statistical rigor : Apply ANOVA or t-tests to assess variability. For example, if conflicting cytotoxicity results arise, test batch-to-batch consistency and control for solvent interference (e.g., residual DMSO) .

Q. What factorial design approaches optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Variable screening : Use a 2^k factorial design to test temperature (e.g., 60–100°C), catalyst loading (e.g., 5–10 mol%), and solvent polarity (e.g., DMF vs. THF). Example factors and levels:
FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst Loading5 mol%10 mol%
SolventDMFTHF
  • Response analysis : Quantify yield via LC-MS and identify interactions using Pareto charts. Prioritize factors with the highest significance (p < 0.05) .

Q. How can spectroscopic data (NMR, HRMS) confirm structural integrity post-synthesis?

  • Methodological Answer :

  • 1H/13C NMR analysis : Assign peaks by comparing to reference spectra of similar indazole derivatives (e.g., 7-chloroquinolin-4-amine analogs). Key signals:
  • Fluorine: Deshielded aromatic protons (δ 7.8–8.2 ppm).
  • Iodo group: Distinct splitting patterns due to spin-spin coupling .
  • HRMS validation : Calculate exact mass (C7H5FIN3 = 292.95 g/mol) and match isotopic patterns (e.g., iodine’s M+2 peak) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.